JNJ-16241199 (Quisinostat): A Technical Guide to its Mechanism of Action in Cancer Cells
JNJ-16241199 (Quisinostat): A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-16241199, also known as Quisinostat, is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor. It exhibits broad-spectrum anti-tumor activity against both solid and hematologic malignancies. This technical guide provides an in-depth overview of the core mechanism of action of Quisinostat in cancer cells, focusing on its molecular targets, downstream signaling pathways, and preclinical efficacy. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and epigenetic therapies.
Core Mechanism of Action: Pan-HDAC Inhibition
Quisinostat exerts its primary anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. HDACs remove acetyl groups from lysine residues on both histone and non-histone proteins. The deacetylation of histones leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression of various genes, including tumor suppressor genes.
By inhibiting HDACs, Quisinostat leads to the accumulation of acetylated histones, promoting a more relaxed chromatin state and facilitating the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis. Quisinostat is a pan-HDAC inhibitor, targeting multiple HDAC isoforms with high potency, particularly against class I HDACs.
Quantitative Data Summary
In Vitro HDAC Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Quisinostat against various HDAC isoforms.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 0.11 - 0.16 |
| HDAC2 | 0.33 |
| HDAC4 | 0.64 |
| HDAC10 | 0.46 |
| HDAC11 | 0.37 |
Data compiled from multiple preclinical studies.[1]
In Vitro Anti-proliferative Activity in Cancer Cell Lines
Quisinostat has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The table below presents the IC50 values for select cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | - |
| C170HM2 | Colorectal Liver Metastases | - |
| A549 | Non-Small Cell Lung Cancer | 82.4 (48h), 42.0 (72h) |
| HCCLM3 | Hepatocellular Carcinoma | - |
| SMMC-7721 | Hepatocellular Carcinoma | - |
| HepG2 | Hepatocellular Carcinoma | - |
| Pediatric Preclinical Testing Program (PPTP) Panel | Various Pediatric Cancers | Median: 2.2 (Range: <1 - 19) |
Note: Specific IC50 values for HCT116, C170HM2, HCCLM3, and SMMC-7721 were not explicitly stated in the provided search results, but potent activity was described.[2][3]
In Vivo Anti-tumor Efficacy in Xenograft Models
Quisinostat has shown significant anti-tumor activity in various preclinical xenograft models.
| Cancer Model | Mouse Strain | Treatment | Outcome |
| HCT116 Colon Carcinoma | Athymic nu/nu mice | 10 mg/kg i.p. or 40 mg/kg p.o. for 3 days | Complete tumor growth inhibition |
| C170HM2 Colorectal Liver Metastases | MFI nude mice | - | More potent inhibition than in HCT116 |
| Glioblastoma | - | 5 mg/kg i.p. daily x 21 | Significant delay in tumor growth |
| T-cell Acute Lymphoblastic Leukemia (ALL) | - | 2.5 mg/kg i.p. daily x 21 | Complete response in 2 xenografts |
| HCCLM3 Hepatocellular Carcinoma | Athymic nude mice | 10 mg/kg i.p. 5 times/week for 4 weeks | Marked repression of tumor growth |
| Rhabdomyosarcoma | - | 5 mg/kg i.p. | Induction of cleaved PARP |
| SCCOHT (BIN67-derived) | - | 10 or 20 mg/kg | Suppression of tumor growth |
Data compiled from multiple preclinical studies.[2][3][4][5][6]
Key Signaling Pathways Modulated by Quisinostat
Quisinostat's anti-cancer effects are mediated through the modulation of several critical signaling pathways that control cell survival, proliferation, and apoptosis.
Induction of Cell Cycle Arrest via the PI3K/AKT/p21 Pathway
Quisinostat induces G0/G1 cell cycle arrest in cancer cells by targeting the PI3K/AKT signaling pathway. Inhibition of HDACs by Quisinostat leads to the downregulation of PI3K-p110 and PI3K-p85 subunits, as well as a decrease in the phosphorylation of AKT at serine 473. This inactivation of the PI3K/AKT pathway results in the upregulation of the cyclin-dependent kinase inhibitor p21.[7] p21, in turn, inhibits the activity of cyclin/CDK complexes, thereby halting cell cycle progression at the G0/G1 checkpoint.
Caption: Quisinostat-mediated inhibition of the PI3K/AKT/p21 pathway leading to cell cycle arrest.
Induction of Apoptosis via the JNK/c-jun/caspase-3 Pathway
Quisinostat promotes apoptosis in cancer cells through the activation of the JNK/c-jun signaling cascade. Treatment with Quisinostat leads to an increase in the phosphorylation of JNK and its downstream target, c-jun.[7] Activated c-jun, a component of the AP-1 transcription factor, can then regulate the expression of pro-apoptotic genes. This signaling cascade culminates in the activation of effector caspases, such as caspase-3, leading to the cleavage of PARP and the execution of apoptosis.[7]
Caption: Quisinostat-induced apoptosis via the JNK/c-jun/caspase-3 signaling pathway.
Activation of p53 through Acetylation
Quisinostat has been shown to increase the acetylation of the tumor suppressor protein p53 at lysine residues K381/K382.[8] This acetylation is crucial for the activation of p53.[5] Activated p53 can then transcriptionally upregulate target genes, such as p21, further contributing to cell cycle arrest and apoptosis. The increased acetylation of p53 is thought to be a result of Quisinostat impairing the interaction between HDAC6 and p53.[8]
Caption: Mechanism of p53 activation by Quisinostat-induced acetylation.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is based on the methodology used to assess the effect of Quisinostat on the proliferation of hepatocellular carcinoma cell lines HCCLM3 and SMMC-7721.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of Quisinostat (e.g., 12.5 nM, 25 nM, 50 nM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 48 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for an additional 2 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol outlines the general steps for assessing changes in protein expression and phosphorylation in the PI3K/AKT and JNK signaling pathways following Quisinostat treatment.
-
Cell Lysis: Treat cancer cells with desired concentrations of Quisinostat for a specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
p-AKT (Ser473): 1:500
-
Total AKT: 1:1000
-
p-JNK: -
-
Total JNK: -
-
p-c-jun: -
-
Total c-jun: -
-
Cleaved Caspase-3: -
-
Cleaved PARP: -
-
p21: -
-
Acetylated p53 (K381/K382): -
-
Total p53: -
-
GAPDH or β-actin (loading control): -
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at 1:2000) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Note: Specific antibody details and dilutions may need to be optimized for different cell lines and experimental conditions.
In Vivo Xenograft Study
This protocol is based on the study of Quisinostat in an HCCLM3 hepatocellular carcinoma xenograft model.
-
Animal Model: Use athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 2-3 pieces of approximately 1 mm³ of HCCLM3 tumor tissue into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow for 7 days. Once tumors are established, randomly divide the mice into treatment and control groups.
-
Drug Administration:
-
Vehicle Control: Administer 5% (v/v) DMSO in a suitable vehicle via intraperitoneal (i.p.) injection.
-
Quisinostat: Administer Quisinostat at a dose of 10 mg/kg via i.p. injection.
-
-
Treatment Schedule: Administer the treatments five times per week for 4 weeks.
-
Monitoring: Monitor the body weight of the mice every two days and measure the tumor volume every three days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3, TUNEL staining).
Caption: General experimental workflow for preclinical evaluation of Quisinostat.
Conclusion
JNJ-16241199 (Quisinostat) is a potent pan-HDAC inhibitor with a multifaceted mechanism of action in cancer cells. By inducing histone hyperacetylation, it reactivates the expression of tumor suppressor genes and modulates critical signaling pathways involved in cell cycle control and apoptosis. Specifically, its ability to inhibit the PI3K/AKT pathway and activate the JNK/c-jun pathway, coupled with its capacity to induce p53 acetylation, underscores its robust anti-tumorigenic properties. The preclinical data strongly support its continued investigation as a therapeutic agent for a variety of cancers. This technical guide provides a foundational understanding of Quisinostat's mechanism of action to aid researchers and clinicians in the development of novel cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
